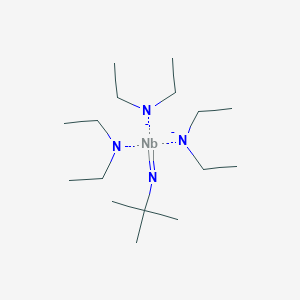
(1R)-1-(4-aminophenyl)ethan-1-ol
Übersicht
Beschreibung
(1R)-1-(4-aminophenyl)ethan-1-ol, also known as (R)-4-aminophenylethanol, is an important chiral building block used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. It is a versatile chiral compound that has been widely used in asymmetric synthesis for the preparation of a variety of enantiomerically pure compounds.
Wissenschaftliche Forschungsanwendungen
Catalyst Reactivity in Synthesis
(1R)-1-(4-Aminophenyl)ethan-1-ol is utilized in the synthesis of various pharmaceutical compounds. For instance, Wilkinson et al. (2000) discussed its role in the chemoselective hydrogenation of a functionalized nitroarene, specifically in the preparation of (R,R)-Formoterol Tartrate, a β2-adrenoceptor agonist. This process involves the reduction of the nitro moiety in the presence of various functional groups, requiring careful modulation of catalyst reactivity (Wilkinson et al., 2000).
Use in Asymmetric Transfer Hydrogenation
Yang et al. (1997) explored the use of this compound in the context of ruthenium(II) complexes, demonstrating its application in the asymmetric transfer hydrogenation of acetophenone by propan-2-ol. The study examined the structural impact of various ligands on the efficacy of this process (Yang et al., 1997).
Potential Store-Operated Calcium Entry (SOCE) Inhibitors
Dago et al. (2018) investigated a series of compounds, including this compound analogues, for their effects on endoplasmic reticulum (ER) Ca2+ release and store-operated Ca2+ entry (SOCE). These compounds showed promise as SOCE inhibitors, which could have implications in various physiological and pathological processes (Dago et al., 2018).
Synthesis of Chiral Compounds
Asami et al. (2015) utilized this compound in the enantioselective synthesis of chiral compounds. The study involved the addition of diethylzinc to aldehydes, catalyzed by 1,4-amino alcohols derived from this compound, highlighting its utility in the creation of chiral secondary alcohols (Asami et al., 2015).
Electrophilicity-Nucleophilicity Relations
Dichiarante et al. (2008) used this compound to establish electrophilicity-nucleophilicity relations in chemical reactions. This involved the study of its reactivity with various nucleophiles, providing insights into reaction mechanisms and the interaction of different chemical groups (Dichiarante et al., 2008).
Eigenschaften
IUPAC Name |
(1R)-1-(4-aminophenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,9H2,1H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEYBJHOTWGYFE-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol; oxalic acid](/img/structure/B3115600.png)












